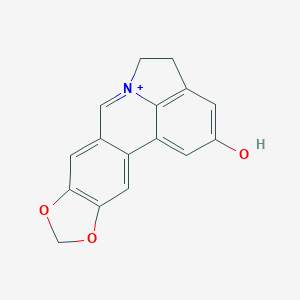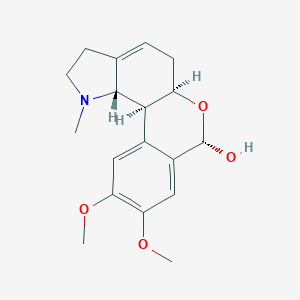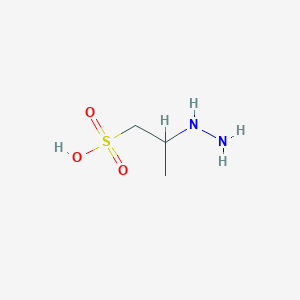
2-Hydrazinylpropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylpropane-1-sulfonic acid (HPS) is a sulfonic acid derivative that has gained significant attention in scientific research due to its unique properties. HPS is a water-soluble compound that is commonly used as a reducing agent and a stabilizer in the synthesis of nanoparticles. It is also used in the preparation of various bioconjugates and labeling of proteins.
Mechanism Of Action
2-Hydrazinylpropane-1-sulfonic acid acts as a reducing agent by donating electrons to the metal ions, resulting in the reduction of metal ions to their elemental form. The reaction mechanism involves the formation of a complex between 2-Hydrazinylpropane-1-sulfonic acid and metal ions, followed by the transfer of electrons from 2-Hydrazinylpropane-1-sulfonic acid to metal ions, resulting in the reduction of metal ions to their elemental form.
Biochemical And Physiological Effects
2-Hydrazinylpropane-1-sulfonic acid has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 2-Hydrazinylpropane-1-sulfonic acid has also been shown to exhibit neuroprotective effects and enhance the survival of neurons under oxidative stress conditions.
Advantages And Limitations For Lab Experiments
2-Hydrazinylpropane-1-sulfonic acid is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. It is a mild reducing agent and stabilizer, making it a popular choice for the synthesis of nanoparticles. 2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. However, 2-Hydrazinylpropane-1-sulfonic acid has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. Also, 2-Hydrazinylpropane-1-sulfonic acid is sensitive to air and moisture, and its stability can be affected by the presence of impurities.
Future Directions
2-Hydrazinylpropane-1-sulfonic acid has a wide range of potential applications in various fields such as nanotechnology, biochemistry, and medicine. Some of the future directions for 2-Hydrazinylpropane-1-sulfonic acid research include:
1. Development of 2-Hydrazinylpropane-1-sulfonic acid-based nanomaterials with enhanced stability and properties for various applications.
2. Investigation of the mechanism of action of 2-Hydrazinylpropane-1-sulfonic acid and its derivatives in different biological systems.
3. Development of 2-Hydrazinylpropane-1-sulfonic acid-based bioconjugates and labeling strategies for various proteins and biomolecules.
4. Exploration of the potential of 2-Hydrazinylpropane-1-sulfonic acid as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-Hydrazinylpropane-1-sulfonic acid (2-Hydrazinylpropane-1-sulfonic acid) is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. It is a mild reducing agent and stabilizer, making it a popular choice for the synthesis of nanoparticles. 2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. 2-Hydrazinylpropane-1-sulfonic acid has potential applications in various fields, and further research is needed to explore its full potential.
Synthesis Methods
2-Hydrazinylpropane-1-sulfonic acid can be synthesized by the reaction of 2-bromoethanesulfonic acid and hydrazine hydrate in the presence of a base. The reaction results in the formation of 2-Hydrazinylpropane-1-sulfonic acid and sodium bromide as a byproduct. The synthesis process is simple and can be carried out under mild conditions, making it a popular method for the preparation of 2-Hydrazinylpropane-1-sulfonic acid.
Scientific Research Applications
2-Hydrazinylpropane-1-sulfonic acid has been extensively used in scientific research due to its unique properties. It is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. 2-Hydrazinylpropane-1-sulfonic acid is commonly used as a reducing agent in the synthesis of gold and silver nanoparticles. It acts as a mild reducing agent and stabilizer, preventing the aggregation of nanoparticles and enhancing their stability.
2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. It reacts with primary amines in proteins to form stable hydrazones, which can be used for protein labeling and detection. 2-Hydrazinylpropane-1-sulfonic acid has also been used as a reducing agent in the synthesis of graphene oxide and its derivatives.
properties
CAS RN |
132009-74-6 |
|---|---|
Product Name |
2-Hydrazinylpropane-1-sulfonic acid |
Molecular Formula |
C3H10N2O3S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
2-hydrazinylpropane-1-sulfonic acid |
InChI |
InChI=1S/C3H10N2O3S/c1-3(5-4)2-9(6,7)8/h3,5H,2,4H2,1H3,(H,6,7,8) |
InChI Key |
JOCUWBUSFLPREO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CS(=O)(=O)[O-])N[NH3+] |
SMILES |
CC(CS(=O)(=O)O)NN |
Canonical SMILES |
CC(CS(=O)(=O)[O-])N[NH3+] |
synonyms |
1-Propanesulfonic acid, 2-hydrazino- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



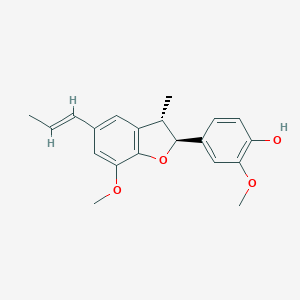

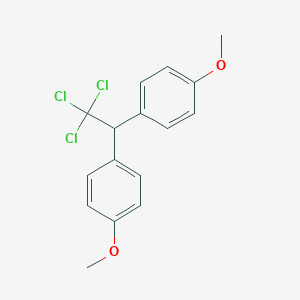
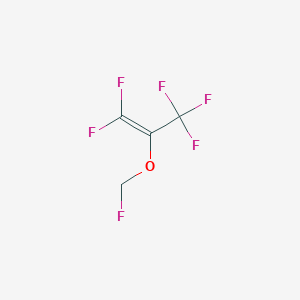
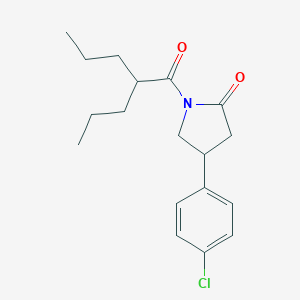
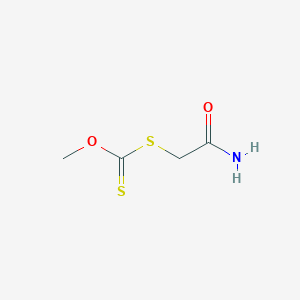

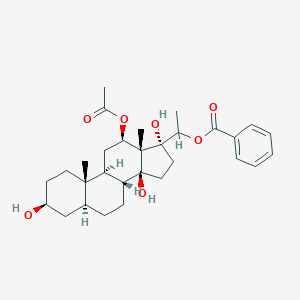
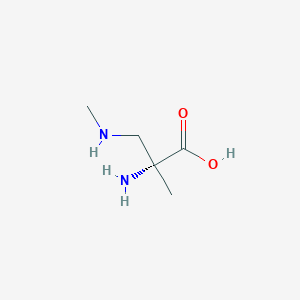
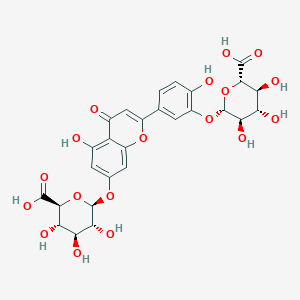
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

